3-(4-fluorobenzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide
CAS No.: 895451-26-0
Cat. No.: VC6830196
Molecular Formula: C17H13F2N3O4S
Molecular Weight: 393.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895451-26-0 |
|---|---|
| Molecular Formula | C17H13F2N3O4S |
| Molecular Weight | 393.36 |
| IUPAC Name | N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide |
| Standard InChI | InChI=1S/C17H13F2N3O4S/c18-12-3-1-11(2-4-12)16-21-22-17(26-16)20-15(23)9-10-27(24,25)14-7-5-13(19)6-8-14/h1-8H,9-10H2,(H,20,22,23) |
| Standard InChI Key | APECXPMPWOZHNK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)F |
Introduction
Chemical Architecture and Physicochemical Profile
Molecular Composition and Structural Features
The compound’s molecular formula, C₁₇H₁₃F₂N₃O₄S, corresponds to a molecular weight of 393.36 g/mol. The SMILES notation (C1=CC(=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)F) delineates three critical domains:
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A 1,3,4-oxadiazole ring substituted at position 5 with a 4-fluorophenyl group
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A propanamide linker bridging the oxadiazole nitrogen to a sulfonyl moiety
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A 4-fluorobenzenesulfonyl group providing electron-withdrawing characteristics
X-ray crystallographic data from analogous structures indicate that the fluorophenyl groups adopt dihedral angles between 30.9°–60.6° relative to the central heterocycle, creating a three-dimensional topology conducive to protein binding . The sulfonyl group’s tetrahedral geometry (S=O bond length: ~1.43 Å) enhances hydrogen-bonding capacity, while fluorine atoms at the para positions minimize metabolic oxidation .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Partition Coefficient (LogP) | 3.1 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
| Topological Polar Surface Area | 112 Ų |
| Solubility | <1 mg/mL (aqueous, 25°C) |
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 8.12–7.89 (m, 4H, Ar-H), 7.45–7.21 (m, 4H, Ar-H), 3.45 (t, J=6.8 Hz, 2H, CH₂), 3.02 (t, J=6.8 Hz, 2H, CH₂)
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¹³C NMR: 165.8 (C=O), 162.1 (C-F), 145.3 (oxadiazole C-2), 132.4–115.7 (aromatic carbons), 44.3 (CH₂SO₂)
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HRMS: m/z 394.0765 [M+H]⁺ (calc. 394.0768)
Synthetic Methodologies
Primary Synthesis Route
The standard preparation involves a three-step sequence :
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Oxadiazole Formation: Condensation of 4-fluorobenzohydrazide with 4-fluorobenzenesulfonylpropanoic acid using POCl₃ as cyclizing agent (Yield: 68%)
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Sulfonylation: Treatment of intermediate 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine with 3-chlorosulfonylpropionyl chloride in dichloromethane/pyridine (Yield: 82%)
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Amide Coupling: EDCI/HOBt-mediated reaction with 4-fluorobenzenesulfonylpropanoic acid (Final yield: 74%)
Critical reaction parameters:
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Temperature control (0–5°C during sulfonylation)
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Anhydrous conditions to prevent hydrolysis
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Chromatographic purification (silica gel, ethyl acetate/hexane 3:7)
Alternative Synthetic Strategies
Patent literature describes microwave-assisted synthesis reducing reaction times from 12 h to 45 min while maintaining 70% yield . Solid-phase techniques employing Wang resin have achieved 89% purity without column chromatography .
Biological Activity and Mechanism
Anti-Inflammatory Effects
In LPS-stimulated RAW264.7 macrophages:
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NO Inhibition: 42.37 ± 0.69% at 6.0 μM (vs. 66.42% for pyrrolidine dithiocarbamate control)
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IC₅₀: 4.2 μM for TNF-α suppression (ELISA)
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Cell Viability: >90% at 10 μM (MTT assay)
Mechanistic studies suggest dual inhibition of:
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NF-κB Pathway: Blocking IκBα phosphorylation (Western blot confirmed 58% reduction)
Antimicrobial Screening
Against ESKAPE pathogens (MIC values):
| Organism | MIC (μg/mL) |
|---|---|
| S. aureus (MRSA) | 32 |
| E. coli (ESBL) | >64 |
| P. aeruginosa | 64 |
Structure-activity relationship (SAR) analysis indicates the 4-fluorobenzenesulfonyl group enhances Gram-positive activity compared to non-fluorinated analogs .
Pharmacokinetic Considerations
Metabolic Stability
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Microsomal Half-life: 42 min (human liver microsomes)
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CYP450 Inhibition: Moderate CYP3A4 inhibition (IC₅₀: 8.3 μM)
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Plasma Protein Binding: 92.4% (equilibrium dialysis)
Toxicity Profile
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Acute Toxicity: LD₅₀ > 500 mg/kg (murine oral)
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hERG Inhibition: 18% at 10 μM (patch clamp)
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Ames Test: Negative for mutagenicity up to 5 mg/plate
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Sulfonamide Derivatives
| Compound | NO Inhibition (%) | COX-2 IC₅₀ (μM) | Metabolic Stability (t₁/₂) |
|---|---|---|---|
| Target Compound | 42.37 | 0.89 | 42 min |
| 3-(3-Nitrobenzenesulfonyl) analog | 28.91 | 1.45 | 22 min |
| Naphthalene-2-sulfonyl derivative | 51.20 | 0.67 | 38 min |
Key structural determinants of activity:
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